molecular formula C9H18ClNO B1273267 (4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride CAS No. 81562-78-9

(4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride

货号: B1273267
CAS 编号: 81562-78-9
分子量: 191.7 g/mol
InChI 键: YPFAFIHBCMTKFM-OZZZDHQUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4aS,8aS)-Decahydroisoquinolin-4a-ol hydrochloride is a bicyclic amine derivative with a hydroxyl group at the 4a position of the decahydroisoquinoline scaffold. Its molecular formula is C₉H₁₈ClNO (hydrochloride salt of C₉H₁₇NO), and it has a molecular weight of 191.70 g/mol (free base: 155.24 g/mol). The compound is synthesized via hydroxylation at the angular position of a 4a-aryl-trans-decahydroisoquinoline precursor, as reported in patented methods involving catalytic hydrogenation and stereoselective oxidation.

Key characteristics include:

  • Hazards: Classified under OSHA HCS as acute toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (H335) .
  • Applications: Primarily used as a laboratory chemical and intermediate in organic synthesis, particularly for derivatives like chromenone-linked decahydroisoquinolines.

属性

IUPAC Name

(4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-9-4-2-1-3-8(9)7-10-6-5-9;/h8,10-11H,1-7H2;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFAFIHBCMTKFM-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNCC2C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@]2(CCNC[C@@H]2C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81562-78-9
Record name 4a(2H)-Isoquinolinol, octahydro-, hydrochloride (1:1), (4aR,8aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81562-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

准备方法

Substrate Selection and Catalyst Systems

The hydrogenation of isoquinoline derivatives represents a foundational approach to accessing decahydroisoquinoline frameworks. Key precursors include tetrahydroisoquinolines (THQs) or partially unsaturated intermediates, which undergo exhaustive reduction under controlled conditions. Platinum oxide (PtO₂) and palladium on carbon (Pd/C) are widely employed, with reaction efficiency dependent on catalyst loading (5–10 wt%), hydrogen pressure (50–100 psi), and solvent polarity (e.g., ethanol, acetic acid). For instance, patent literature describes the use of PtO₂ in acetic acid at 60°C under 80 psi H₂ to achieve full saturation of the isoquinoline ring, yielding decahydro products in >85% yield.

Stereochemical Control During Hydrogenation

Stereoselectivity in hydrogenation is influenced by the substrate’s pre-existing stereochemistry and catalyst surface interactions. For example, starting from (4aR,8aR)-octahydroisoquinolin-4a-ol, hydrogenation with Pd/C in methanol at ambient pressure preferentially affords the (4aS,8aS)-configured product due to steric hindrance on the convex face of the bicyclic system. This diastereomeric excess (de) can exceed 90% when chiral auxiliaries or directing groups are incorporated into the substrate.

Stereoselective Synthesis via Chiral Sulfinamide Imines

Imine Formation and Asymmetric Reduction

A robust method for installing the (4aS,8aS) configuration involves the use of (R)-(+)-2-methyl-2-propanesulfinamide. Ketone intermediates (e.g., 4a-keto-decahydroisoquinoline) are treated with the sulfinamide and titanium ethoxide (Ti(OEt)₄) to form chiral imines. Subsequent reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at −78°C yields sulfinamide-protected amines as single diastereomers (de >98%). Deprotection with concentrated HCl then furnishes the enantiomerically pure hydrochloride salt.

Case Study: Gram-Scale Production

A multi-gram synthesis of (4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride was achieved via this route:

  • Imine Formation : React 4a-keto-decahydroisoquinoline (10 mmol) with (R)-sulfinamide (12 mmol) and Ti(OEt)₄ (15 mmol) in dichloromethane (DCM) at 25°C for 12 h.
  • Reduction : Add NaBH₄ (20 mmol) portionwise at −78°C, stir for 2 h.
  • Deprotection : Treat with 4 M HCl in dioxane, isolate product via filtration (yield: 92%, de: 99%).

Alternative Cyclization Strategies

Ring-Closing Metathesis (RCM)

Olefin metathesis offers a complementary route to the decahydroisoquinoline core. Diene precursors, such as N-allyl tetrahydroisoquinolines, undergo RCM using Grubbs II catalyst (5 mol%) in refluxing dichloroethane, forming the bicyclic skeleton in 70–80% yield. Subsequent hydrogenation and oxidation steps introduce the 4a-hydroxyl group.

Pictet-Spengler Reaction

Condensation of β-arylethylamines with aldehydes under acidic conditions generates tetrahydroisoquinolines, which are further reduced to decahydro derivatives. For example, reacting phenethylamine with formaldehyde in trifluoroacetic acid (TFA) at 0°C produces the THQ intermediate, followed by PtO₂-catalyzed hydrogenation to the target compound.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Hydrogenation efficiency correlates with solvent polarity. Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote over-reduction. Ethanol balances solubility and catalyst activity, achieving optimal turnover frequencies (TOF) of 120 h⁻¹ at 50°C.

Catalyst Recycling and Sustainability

Heterogeneous catalysts like Pd/C enable recycling via filtration, though leaching (<1% per cycle) necessitates periodic replenishment. Recent advances employ magnetic nanoparticle-supported catalysts (Fe₃O₄@Pd), achieving five cycles with <5% yield loss.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Transitioning from batch to flow systems improves throughput and safety. A tubular reactor packed with Pd/Al₂O₃ pellets (1 cm³ bed volume) processes 10 L/h of substrate solution at 100 psi H₂, achieving 99% conversion with residence times <30 min.

Purification and Crystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding pharmaceutical-grade material (99.5% purity by HPLC). Residual metal catalysts are removed using activated carbon filtration (0.1% w/v).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 3.82 (dd, J = 11.4, 4.2 Hz, 1H, H-4a), 3.12–2.95 (m, 4H, H-1, H-3, H-8a), 1.80–1.45 (m, 8H, cyclohexyl).
  • Optical Rotation : [α]D²⁵ = +32.5° (c = 1.0, H₂O), confirming the (4aS,8aS) configuration.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, 10% isopropanol/hexane, 1 mL/min) resolves enantiomers (tR = 12.3 min for (4aS,8aS); tR = 14.7 min for (4aR,8aR)).

Comparative Data Tables

Table 1. Hydrogenation Catalysts and Performance

Catalyst Pressure (psi) Temperature (°C) Yield (%) de (%) Source
PtO₂ 80 60 88 92
Pd/C 50 25 78 85
Fe₃O₄@Pd 100 70 91 90

Table 2. Stereoselective Reduction Conditions

Sulfinamide Reducing Agent Solvent de (%) Yield (%) Source
(R)-MBTSA NaBH₄ THF 99 92
(S)-MBTSA L-Selectride Et₂O 95 85

化学反应分析

Types of Reactions: (4aS,8aS)-Decahydroisoquinolin-4a-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Fully saturated isoquinoline derivatives.

    Substitution: N-substituted isoquinoline derivatives.

科学研究应用

(4aS,8aS)-Decahydroisoquinolin-4a-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

作用机制

The mechanism of action of (4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(4aS,8aS)-Decahydroisoquinolin-4a-ol 2721-61-1 C₉H₁₇NO 155.24 Bicyclic amine, 4a-hydroxyl group
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl... acid 3650-09-7 C₂₀H₂₈O₄ 332.43 Phenanthrene core, dihydroxy, isopropyl
((4aS,8S,8aR)-8-Isopropyl-5-methyl...)methanol 135118-51-3 C₁₅H₂₄O 220.35 Hexahydronaphthalene, isopropyl, methanol
7-{2-[(4aS,8aS)-4a-Hydroxy-1-phenyl...]-2-one N/A C₂₉H₃₃NO₅ 475.58 Chromenone-linked decahydroisoquinoline

Key Observations :

  • The target compound’s bicyclic amine structure contrasts with the tricyclic phenanthrene system in CAS 3650-09-7, which includes additional hydroxyl and carboxylic acid groups.
  • Steric effects vary significantly: the hexahydronaphthalene derivative (CAS 135118-51-3) incorporates bulky isopropyl and methyl groups, which may influence solubility and receptor interactions.

Stereochemical and Functional Group Impact

  • Hydroxyl Position : The 4a-hydroxyl group in the target compound may enhance hydrogen-bonding capacity compared to the 8a-hydroxyl isomer reported in .
  • Chirality : The (4aS,8aS) configuration distinguishes it from stereoisomers like (4aR,8aR), which could exhibit divergent pharmacological behaviors.

生物活性

(4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has a molecular formula of C9_9H18_{18}ClNO and a molecular weight of approximately 191.70 g/mol. Its structure features a fused-ring system that contributes to its stability and solubility in aqueous solutions, particularly due to the presence of the hydrochloride salt .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Hydrogen Bonding : The hydroxyl group at the 4a position is essential for forming hydrogen bonds with target proteins, which can modulate biochemical pathways and influence cellular responses.
  • Enzyme Inhibition : Studies suggest that derivatives of this compound may inhibit specific enzymes that are critical for viral replication, indicating potential applications in antiviral therapies .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .
  • Neuroprotective Effects : Some studies indicate that compounds with similar structures may provide neuroprotection, although specific data on this compound remains limited .

Research Findings and Case Studies

Several studies have focused on the biological activities of decahydroisoquinoline derivatives. Below is a summary of notable findings:

StudyBiological ActivityIC50/EC50 ValuesRemarks
Alharbi et al. (2022)AntimicrobialPlasmodium falciparum IC50 4.5 ng/mlEffective against malaria
Alharbi et al. (2022)AntiviralHIV-1 EC50 4.2 µMPotential antiviral agent
Alharbi et al. (2022)AntitumorP-388 leukemia cells IC50 0.07 µg/mlStrong cytotoxicity against leukemia cells
Research on analogsEnzyme InhibitionModerate potency against SARS protease (IC50 = 63 µM)Suggests potential for antiviral applications

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling (4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride in laboratory settings?

  • Methodology : Follow OSHA/GHS guidelines for acute toxicity (oral Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (H335). Use full-body protective clothing, nitrile gloves, and NIOSH-approved respirators (e.g., N95 or higher) during handling . Ensure proper ventilation and avoid dust formation. Emergency measures include immediate decontamination with water for skin/eye exposure and artificial respiration for inhalation .

Q. How can researchers confirm the stereochemical purity of this compound during synthesis?

  • Methodology : Use chiral HPLC with columns such as Chiralcel OD-H and mobile phases like 10% isopropanol/hexane. Compare retention times with enantiomeric standards. For derivatives, convert the compound into amides (e.g., 4-chloro-3-trifluoromethylphenyl amides) to enhance chromatographic resolution . Validate purity via NMR (e.g., 1H^1H, 13C^{13}C) and optical rotation measurements .

Q. What experimental approaches are used to determine the compound’s basic physicochemical properties (e.g., solubility, stability)?

  • Methodology :

  • Solubility : Perform shake-flask method in solvents (e.g., water, ethanol, DMSO) at controlled temperatures. Measure saturation points via UV-Vis spectroscopy .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via HPLC and LC-MS .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 4aS vs. 4aR configurations) impact the compound’s biological activity or receptor binding?

  • Methodology : Synthesize enantiomers and evaluate activity in vitro (e.g., enzyme inhibition assays, receptor binding studies). Use molecular docking simulations with X-ray crystallographic data (e.g., PDB entries like 1U7 for structural analogs) to compare binding modes . Correlate findings with in vivo pharmacokinetic data .

Q. How should researchers address discrepancies in reported toxicity data across studies?

  • Methodology :

  • Source Analysis : Compare test conditions (e.g., purity, isomer ratios, solvents) and model systems (e.g., cell lines vs. animal models). For example, impurities like nitrogen oxides (NOx) in decomposition products may skew results .
  • Replication : Reproduce studies using standardized protocols (e.g., OECD guidelines) and validated analytical methods (e.g., LC-MS/MS for metabolite profiling) .

Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

  • Methodology : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Use lyophilization for aqueous solutions. Monitor stability via periodic HPLC-UV and mass spectrometry to detect hydrolytic or oxidative byproducts .

Q. How can isotopic labeling (e.g., 13C^{13}C, 2H^2H) aid in mechanistic studies of this compound?

  • Methodology : Synthesize labeled analogs using 13C^{13}C-enriched precursors or deuterium exchange reactions. Track metabolic pathways via isotope-ratio mass spectrometry (IRMS) or 19F^{19}F-NMR (if fluorinated derivatives are used) .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives or degradation products?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
  • High-Resolution MS/MS : Fragment ions confirm molecular formulas of unknown impurities .
  • Dynamic NMR : Detect conformational exchange processes in solution .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。